![molecular formula C25H22FN3O3S B2802274 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 901242-50-0](/img/structure/B2802274.png)
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H22FN3O3S and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives containing imidazole rings exhibit significant cytotoxicity against various cancer cell lines. In particular, the compound demonstrated effective inhibition of tumor growth in vivo, suggesting its potential as a therapeutic agent in oncology.
Case Study:
A study involving MCF-7 breast cancer cells showed that treatment with this compound led to enhanced apoptosis rates, indicating its role in promoting cancer cell death through intrinsic pathways. The IC50 value was reported at 25.72 ± 3.95 μM, showcasing its potency compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial properties. Derivatives of imidazole are known for their effectiveness against Gram-positive and Gram-negative bacteria.
Case Study:
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests its potential utility in treating bacterial infections.
Anti-inflammatory Effects
Compounds with imidazole structures have been associated with anti-inflammatory activities. The ability of this compound to inhibit cyclooxygenase (COX) enzymes has been demonstrated, which is crucial for mediating inflammatory responses.
Data Table: COX Inhibition Activity
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μM) |
---|---|---|---|
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | 25.91 ± 0.77 | 85.91 ± 0.23 | 3.11 ± 0.41 |
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Study:
In animal models of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function, suggesting its potential role in neuroprotection through modulation of neuroinflammatory pathways .
常见问题
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis typically involves cyclization of precursors to form the imidazole core, followed by sulfanyl-acetamide coupling. Key steps include:
- Imidazole ring formation : Conducted under acidic or basic conditions (e.g., using HCl or KOH) to ensure proper cyclization .
- Sulfanyl linkage introduction : Requires controlled stoichiometry of thiol reagents to avoid over-substitution .
- Purification : Use of column chromatography or recrystallization in ethanol/water mixtures to isolate the final product. Analytical techniques like NMR (¹H/¹³C) and LC-MS are essential for confirming purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR spectroscopy : Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and imidazole protons (δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 492.1342) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though this requires high-quality single crystals .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases due to the imidazole-sulfanyl motif’s affinity for metal ions in active sites .
- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Impurity profiling : Use HPLC-DAD to identify byproducts (e.g., des-fluoro derivatives) that may interfere with bioactivity .
- Mechanistic studies : Employ molecular docking to clarify binding interactions with targets like COX-2 or EGFR .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1.2–7.4) to identify labile groups (e.g., sulfanyl linkages) .
- Prodrug design : Modify the methoxyphenyl group with hydrolyzable esters to enhance solubility and reduce first-pass metabolism .
- Excipient screening : Use cyclodextrins or liposomal encapsulation to improve bioavailability .
Q. How does structural modification of the imidazole ring affect bioactivity?
A structure-activity relationship (SAR) study could involve:
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects .
- Ring expansion : Synthesize analogs with triazole or pyridine rings to assess impact on binding kinetics .
- Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .
Q. What advanced analytical methods characterize its interaction with biomacromolecules?
- Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) with immobilized proteins .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-enzyme complexes to guide rational design .
Q. Methodological Considerations
Q. How to design a robust protocol for scaling up synthesis without compromising yield?
- Process optimization : Use Design of Experiments (DoE) to model effects of temperature, solvent (DMF vs. DMSO), and catalyst (e.g., Pd/C) on reaction efficiency .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions during imidazole formation .
- Green chemistry : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What computational tools predict the compound’s ADMET properties?
属性
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-31-20-11-5-16(6-12-20)23-25(29-24(28-23)17-3-7-18(26)8-4-17)33-15-22(30)27-19-9-13-21(32-2)14-10-19/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNFMKQZCMPRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。